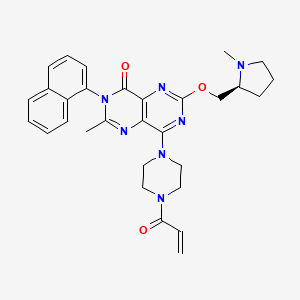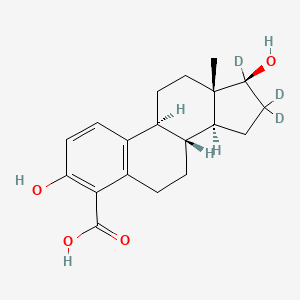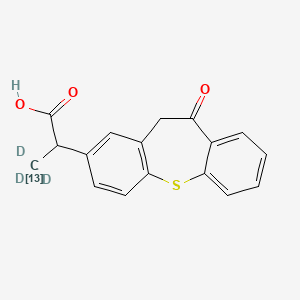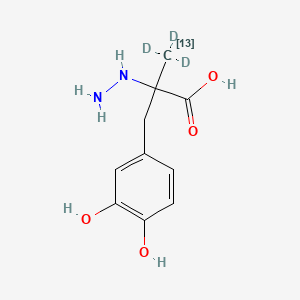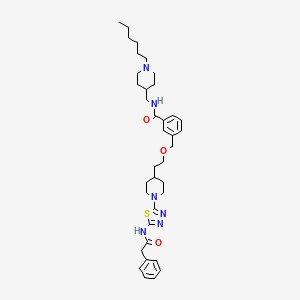
t-Boc-N-amido-PEG15-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Boc-N-amido-PEG15-Br: is a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising therapeutic modality in precision medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG15-Br involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (t-Boc) to form t-Boc-N-amido.
Polyethylene Glycol (PEG) Chain Attachment: The protected amine is then reacted with a polyethylene glycol chain (PEG15) to form t-Boc-N-amido-PEG15.
Bromination: The terminal hydroxyl group of the PEG chain is converted to a bromide, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as column chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: t-Boc-N-amido-PEG15-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve mild temperatures and solvents like dichloromethane.
Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are used to remove the t-Boc group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Deprotected Amine: Removal of the t-Boc group results in the formation of the free amine.
Applications De Recherche Scientifique
Chemistry: t-Boc-N-amido-PEG15-Br is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells .
Biology: In biological research, this compound is used to study protein degradation pathways and the ubiquitin-proteasome system .
Medicine: PROTACs synthesized using this compound have potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
t-Boc-N-amido-PEG15-Br functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
t-Boc-N-amido-PEG15-amine: Similar to t-Boc-N-amido-PEG15-Br but with an amine group instead of a bromide.
t-Boc-N-amido-PEG23-amine: A longer PEG chain with an amine group.
Uniqueness: this compound is unique due to its bromide group, which allows for versatile substitution reactions. This makes it a valuable tool in the synthesis of diverse PROTACs .
Propriétés
Formule moléculaire |
C37H74BrNO17 |
|---|---|
Poids moléculaire |
884.9 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C37H74BrNO17/c1-37(2,3)56-36(40)39-5-7-42-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-54-33-35-55-34-32-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-41-6-4-38/h4-35H2,1-3H3,(H,39,40) |
Clé InChI |
KAQVZFDBABDCOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


